molecular formula C14H16N2O B13436430 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol

Cat. No.: B13436430
M. Wt: 228.29 g/mol
InChI Key: MNJROIMKXPTRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound features a pyrimidine ring substituted with a methyl group at the 2-position, a 4-propylphenyl group at the 6-position, and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can be achieved through various methods. One common approach involves the cyclocondensation of β-keto esters with amidines under ultrasound irradiation, which results in the formation of highly substituted pyrimidinols . Another method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This reaction can be performed in a single step and is applicable to the synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones can be employed to produce structurally important pyrimidines . These methods offer broad substrate scope, good functional group tolerance, and high yields, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-methyl-4-(4-propylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O/c1-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10(2)15-13/h5-9H,3-4H2,1-2H3,(H,15,16,17)

InChI Key

MNJROIMKXPTRQB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.